2-(Aminomethyl)-6-hydroxy-N-methylbenzamide
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Overview
Description
2-(Aminomethyl)-6-hydroxy-N-methylbenzamide is an organic compound with a complex structure that includes an aminomethyl group, a hydroxyl group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-hydroxy-N-methylbenzamide typically involves multiple steps. One common method includes the reaction of 2-hydroxybenzaldehyde with methylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with an appropriate acylating agent to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate the reactions, and solvents like toluene or ethanol are commonly used to dissolve the reactants and control the reaction environment .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the benzamide moiety can produce an alcohol .
Scientific Research Applications
2-(Aminomethyl)-6-hydroxy-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific enzymes or receptors
Industry: The compound can be used in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the hydroxyl and benzamide moieties can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)phenol: Similar structure but lacks the benzamide moiety.
Aminomethyl propanol: Contains an aminomethyl group and a hydroxyl group but differs in the overall structure.
2,5-Bis(aminomethyl)furan: Contains two aminomethyl groups and a furan ring, used in polymer synthesis.
Uniqueness
2-(Aminomethyl)-6-hydroxy-N-methylbenzamide is unique due to the presence of both the aminomethyl and benzamide groups, which provide distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(aminomethyl)-6-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-11-9(13)8-6(5-10)3-2-4-7(8)12/h2-4,12H,5,10H2,1H3,(H,11,13) |
InChI Key |
FRJIKYKNYYXHJY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC=C1O)CN |
Origin of Product |
United States |
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